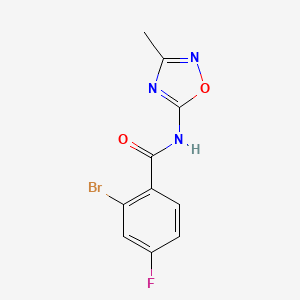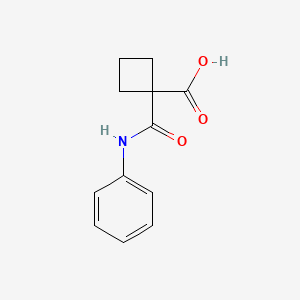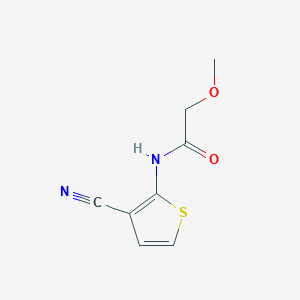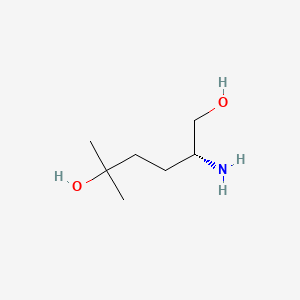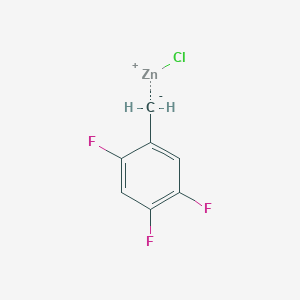
(2,4,5-TrifluorobenZyl)Zinc chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4,5-trifluorobenzyl)zinc chloride, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and stability in solution. The presence of trifluoromethyl groups enhances its chemical properties, making it a useful reagent in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,5-trifluorobenzyl)zinc chloride typically involves the reaction of 2,4,5-trifluorobenzyl chloride with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
2,4,5-trifluorobenzyl chloride+Zn→(2,4,5-trifluorobenzyl)zinc chloride
Industrial Production Methods
On an industrial scale, the production of this compound involves similar methods but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled temperatures, and advanced purification techniques to ensure the quality and consistency of the product.
化学反応の分析
Types of Reactions
(2,4,5-trifluorobenzyl)zinc chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding alcohols or ketones.
Reduction: Can participate in reduction reactions to form hydrocarbons.
Common Reagents and Conditions
Common reagents used with this compound include:
Electrophiles: Such as alkyl halides and carbonyl compounds.
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Nucleophilic substitution: Formation of substituted benzyl compounds.
Oxidation: Formation of trifluoromethyl alcohols or ketones.
Reduction: Formation of trifluoromethyl hydrocarbons.
科学的研究の応用
(2,4,5-trifluorobenzyl)zinc chloride has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent for the formation of carbon-carbon bonds in complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of fluorinated materials with unique properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
作用機序
The mechanism of action of (2,4,5-trifluorobenzyl)zinc chloride involves its ability to act as a nucleophile in chemical reactions. The zinc atom coordinates with the trifluorobenzyl group, enhancing its reactivity towards electrophiles. This coordination facilitates the formation of new carbon-carbon bonds, making it a valuable reagent in organic synthesis.
類似化合物との比較
Similar Compounds
2,4,5-Trifluorobenzyl chloride: A precursor in the synthesis of (2,4,5-trifluorobenzyl)zinc chloride.
3,4,5-Trifluorobenzylzinc bromide: Another organozinc compound with similar reactivity but different halide.
2-fluoro-5-(trifluoromethyl)benzylzinc chloride: A compound with similar structure but different substitution pattern.
Uniqueness
This compound is unique due to the specific positioning of the trifluoromethyl groups, which enhances its reactivity and stability. This makes it particularly useful in reactions requiring high selectivity and efficiency.
特性
分子式 |
C7H4ClF3Zn |
|---|---|
分子量 |
245.9 g/mol |
IUPAC名 |
chlorozinc(1+);1,2,4-trifluoro-5-methanidylbenzene |
InChI |
InChI=1S/C7H4F3.ClH.Zn/c1-4-2-6(9)7(10)3-5(4)8;;/h2-3H,1H2;1H;/q-1;;+2/p-1 |
InChIキー |
VESVSMZZHDDANC-UHFFFAOYSA-M |
正規SMILES |
[CH2-]C1=CC(=C(C=C1F)F)F.Cl[Zn+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


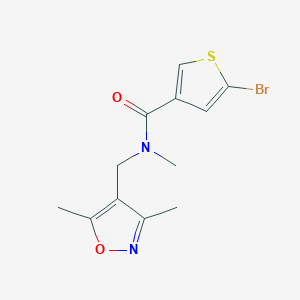
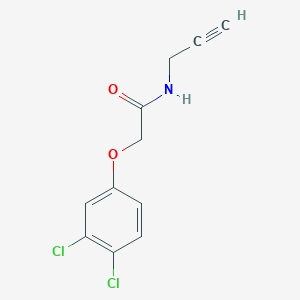
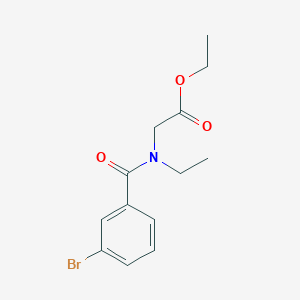
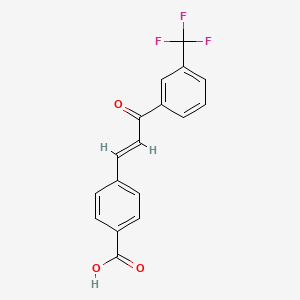

![2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol](/img/structure/B14901313.png)
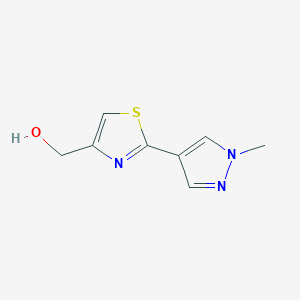
![n-Isopentyl-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14901319.png)
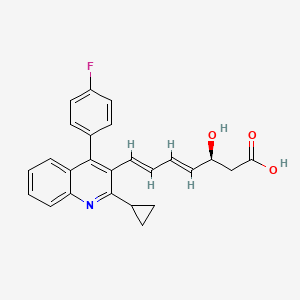
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methylpropanamide](/img/structure/B14901331.png)
